molecular formula C7H7NO2 B186480 2-Furanacrylamide CAS No. 623-16-5

2-Furanacrylamide

Cat. No.: B186480
CAS No.: 623-16-5
M. Wt: 137.14 g/mol
InChI Key: XSVYCXHKWNFZLL-UHFFFAOYSA-N
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Description

2-Furanacrylamide is an organic compound with the molecular formula C7H7NO2 It is characterized by the presence of a furan ring attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furanacrylamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with acrylonitrile in the presence of a base, followed by hydrolysis to yield the desired amide. Another method includes the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Furanacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Furanacrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furanacrylamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The furan ring’s electron-rich nature allows it to participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

2-Furanacrylamide can be compared with other furan derivatives such as:

  • Furan-2-carboxamide
  • 2-Furyl acetonitrile
  • Furan-2-carboxylic acid

Uniqueness: this compound is unique due to its acrylamide moiety, which imparts distinct reactivity and potential for polymerization. This differentiates it from other furan derivatives that may lack this functional group .

Properties

IUPAC Name

3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVYCXHKWNFZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310614
Record name 3-(2-Furanyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-16-5
Record name 3-(2-Furanyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Furanyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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